N6-Lauroyl Cordycepin is synthesized from natural sources, primarily through the extraction and modification of compounds found in Cordyceps militaris. This fungus has been traditionally used in Chinese medicine for its health benefits. The production of N6-Lauroyl Cordycepin can also be achieved through chemical synthesis methods that modify existing nucleosides.
N6-Lauroyl Cordycepin falls under the category of nucleoside analogs. It is classified as a modified purine nucleoside due to its structural resemblance to adenosine, with alterations that confer unique properties and biological activities.
The synthesis of N6-Lauroyl Cordycepin can be approached through several methods:
The synthesis typically involves protecting groups to prevent unwanted reactions at other hydroxyl sites on the nucleoside. The final product is purified using chromatography techniques to ensure high purity levels suitable for biological applications.
The molecular structure of N6-Lauroyl Cordycepin consists of an adenine base linked to a ribose sugar, which is further modified by a lauroyl chain at the nitrogen-6 position. The structural formula can be represented as follows:
N6-Lauroyl Cordycepin can participate in various chemical reactions typical of nucleosides:
The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for monitoring reaction progress.
N6-Lauroyl Cordycepin exerts its biological effects primarily by inhibiting RNA synthesis. It acts as a competitive inhibitor for adenosine triphosphate during RNA polymerization, leading to premature termination of RNA chains due to the absence of a 3′ hydroxyl group.
Research indicates that N6-Lauroyl Cordycepin can inhibit cell proliferation in various cancer cell lines by disrupting normal RNA metabolism, which is crucial for cell growth and division.
N6-Lauroyl Cordycepin has several promising applications in scientific research:
N6-Lauroyl Cordycepin (3'-Deoxy-N-(1-oxododecyl)adenosine) is a semisynthetic derivative of the natural nucleoside analogue cordycepin (3'-deoxyadenosine), which is primarily isolated from entomopathogenic fungi of the genus Cordyceps, notably C. militaris and C. sinensis [3] [6]. Cordycepin itself is characterized by the absence of a hydroxyl group at the 3' position of its ribose moiety, a structural feature that enables its biological activity through premature termination of RNA chain elongation and inhibition of polyadenylation [3] [6]. The structural modification in N6-Lauroyl Cordycepin involves the addition of a lauroyl group (a 12-carbon saturated fatty acid chain) to the N⁶-position of the adenine base via an amide linkage. This acylation fundamentally alters the molecule's physicochemical properties while preserving the core 3'-deoxyribose structure essential for its mechanism of action [1] [8].
The functional implications of this structural modification are profound. While cordycepin exhibits diverse biological activities—including antitumor, anti-inflammatory, and metabolic regulatory effects—its clinical translation has been significantly hampered by rapid deamination by adenosine deaminase (ADA) in biological systems, leading to conversion into the inactive metabolite 3'-deoxyinosine [4] [8]. N6-Lauroyl Cordycepin addresses this limitation by sterically hindering the accessibility of the N⁶-position to ADA, thereby functioning as an adenosine deaminase inhibitor itself [1]. This protective modification enhances metabolic stability while potentially retaining or augmenting the parent compound's ability to interfere with purine biosynthesis pathways and signal transduction mechanisms, including mTOR inhibition [4] [6].
Table 1: Structural Comparison of Cordycepin and N6-Lauroyl Cordycepin
Structural Feature | Cordycepin | N6-Lauroyl Cordycepin |
---|---|---|
Chemical Name | 3'-Deoxyadenosine | 3'-Deoxy-N-(1-oxododecyl)adenosine |
Molecular Formula | C₁₀H₁₃N₅O₃ | C₂₂H₃₅N₅O₄ |
Molecular Weight | 251.24 g/mol | 433.54 g/mol |
Ribose Modification | 3'-Deoxy | 3'-Deoxy |
Adenine Modification | None | N⁶-lauroylation |
Key Functional Property | Substrate for ADA | ADA inhibitor |
The exploration of cordycepin derivatives is rooted in the traditional use of Cordyceps fungi in East Asian medicine, particularly within Chinese and Tibetan healing traditions where C. sinensis (Dong Chong Xia Cao) was historically prized as a rejuvenating tonic and treatment for respiratory, renal, and fatigue conditions [7] [10]. Scientific interest in cordycepin began in earnest after its isolation and characterization by Cunningham et al. in 1950 [3], revealing its nucleoside analogue structure. However, the therapeutic limitations of native cordycepin—specifically its rapid in vivo deamination and short plasma half-life (1-2 hours)—prompted efforts to develop structurally modified analogues with improved pharmacokinetic profiles [8].
The strategy of N⁶-acylation emerged as a promising approach to enhance cordycepin's metabolic stability. This was based on precedents in nucleoside prodrug development, where fatty acid conjugation was known to improve lipophilicity and alter absorption characteristics. Systematic synthesis and evaluation of N⁶-acyl cordycepin derivatives with varying chain lengths (propionyl, C3; octanoyl, C8; lauroyl, C12; stearoyl, C18) were conducted in the late 2000s, with pharmacokinetic studies demonstrating that chain length profoundly influences absorption, distribution, and metabolic stability [8]. N6-Lauroyl Cordycepin (CAS 77378-06-4) emerged from this series as a compound balancing improved bioavailability with feasible synthetic accessibility, positioning it as a candidate for further pharmacological investigation [1] [8].
N6-Lauroyl Cordycepin is chemically defined as 3'-Deoxy-N-(1-oxododecyl)adenosine, representing a structural hybrid of the nucleoside cordycepin and lauric acid (dodecanoic acid) [1]. Its systematic IUPAC name is (2S,3R,5S)-2-(6-Dodecanamido-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol, reflecting its chiral centers in the ribose moiety and the amide linkage at the N⁶-position [5] [9]. The compound has a molecular formula of C₂₂H₃₅N₅O₄ and a molecular weight of 433.54 g/mol [1].
The presence of the lauroyl chain significantly alters the compound's physicochemical behavior compared to cordycepin. The logP value (a measure of lipophilicity) increases substantially, enhancing membrane permeability and potentially facilitating passive diffusion across biological barriers [8]. Deuterated analogues (e.g., N6-Lauroyl Cordycepin-d₂₃, C₂₂D₂₃H₁₂N₅O₄, MW 456.69 g/mol) have been synthesized as internal standards for analytical quantification, demonstrating the compound's adaptability to biochemical research applications [5] [9]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirms the specific substitution pattern and distinguishes it from positional isomers or other N-acylated derivatives [5].
Table 2: Chemical Identity of N6-Lauroyl Cordycepin
Property | Specification |
---|---|
CAS Registry Number | 77378-06-4 |
IUPAC Name | (2S,3R,5S)-2-(6-Dodecanamido-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
Systematic Name | 3'-Deoxy-N-(1-oxododecyl)adenosine |
Molecular Formula | C₂₂H₃₅N₅O₄ |
Molecular Weight | 433.54 g/mol |
Isomeric SMILES | CCCCCCCCCCCC(=O)Nc1ncnc2c1ncn2[C@@H]3OC@HC[C@H]3O |
Deuterated Form (Internal Standard) | N6-Lauroyl Cordycepin-d₂₃ (C₂₂D₂₃H₁₂N₅O₄; MW 456.69) |
XLogP3-AA | Estimated >3.0 (Enhanced lipophilicity vs. cordycepin ≈0.4) |
The development of N6-Lauroyl Cordycepin was driven by three interconnected rationales addressing core limitations of native cordycepin: metabolic instability, poor bioavailability, and lack of target specificity.
Metabolic Stability Enhancement: The primary vulnerability of cordycepin is its rapid deamination by ubiquitous adenosine deaminase (ADA), with in vitro half-lives often less than 2 hours in plasma or cellular environments [4] [8]. The bulky lauroyl moiety at the N⁶-position sterically hinders ADA access to the exocyclic amino group, effectively protecting the molecule from this primary inactivation pathway. Consequently, N6-Lauroyl Cordycepin exhibits significantly prolonged plasma residence time, as evidenced by studies comparing the pharmacokinetics of various N-acyl derivatives. While the exact half-life of the lauroyl derivative wasn't specified in the available literature, the trend observed across the series indicated that increasing chain length correlates with extended Tₘₐₓ (time to maximum concentration) and t₁/₂ (elimination half-life) [8].
Bioavailability Optimization: Native cordycepin suffers from poor and variable oral absorption due to its high hydrophilicity and susceptibility to intestinal and hepatic degradation. The lauroyl modification dramatically increases lipophilicity, potentially enhancing passive diffusion across intestinal epithelia and facilitating lymphatic uptake—a pathway often exploited by long-chain fatty acid conjugates. Comparative pharmacokinetic studies of N-acyl cordycepin derivatives revealed a parabolic relationship between alkyl chain length and systemic exposure. N6-Octanoyl-cordycepin (C8 chain) demonstrated optimal absorption, with Cₘₐₓ (maximum concentration) and AUC (area under the concentration-time curve) values approximately 30 and 68 times higher, respectively, than unmodified cordycepin. N6-Lauroyl Cordycepin (C12), while exhibiting higher lipophilicity than the C8 derivative, showed slightly reduced AUC compared to the octanoyl analogue, likely due to decreasing aqueous solubility with increasing chain length. However, it still represents a substantial improvement over the parent compound [8]. Crucially, all N-acyl derivatives act as prodrugs, undergoing enzymatic hydrolysis in vivo to release active cordycepin, with the concentration of liberated cordycepin proportional to the administered derivative concentration [8].
Target Specificity Considerations: Beyond functioning as a simple prodrug, the intact N6-Lauroyl Cordycepin molecule possesses intrinsic adenosine deaminase inhibitory activity [1]. This dual functionality—acting both as a protected cordycepin reservoir and as an enzyme inhibitor—creates a potential synergistic effect. By inhibiting ADA, the derivative may simultaneously protect endogenously released cordycepin from degradation and potentially modulate local adenosine signaling pathways. This could be particularly relevant in tumor microenvironments or inflammatory sites where adenosine signaling plays a pathophysiological role. Furthermore, the enhanced lipophilicity may promote accumulation in lipid-rich tissues or within cellular membranes, potentially influencing interactions with membrane-associated signaling complexes or kinases targeted by cordycepin triphosphate, such as mTOR or AMPK [4] [6].
Table 3: Impact of N-Acyl Chain Length on Cordycepin Derivative Pharmacokinetics
Derivative (Chain Length) | Tₘₐₓ (Time to Cₘₐₓ) | Cₘₐₓ (Maximum Concentration) | AUC (Area Under Curve) | t₁/₂ (Half-life) | Key Advantage |
---|---|---|---|---|---|
Cordycepin (Unmodified) | Short | Low | Low | Short (1-2h) | Reference compound |
N6-Propionyl (C3) | Moderate ↑ | Moderate ↑ | Moderate ↑ | Moderate ↑ | Improved stability vs. cordycepin |
N6-Octanoyl (C8) | ~4x ↑ | ~30x ↑ | ~68x ↑ | Significant ↑ | Optimal bioavailability profile |
N6-Lauroyl (C12) | Elongated | High (less than C8) | High (less than C8) | Elongated | Balanced stability & lipophilicity; ADA inhibition |
N6-Stearoyl (C18) | Longest | Reduced | Reduced | Longest | Prolonged release potential |
Compounds Mentioned in Article
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: